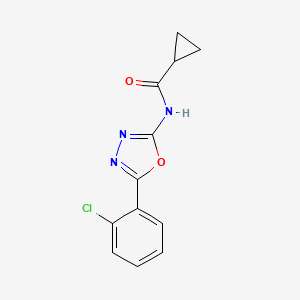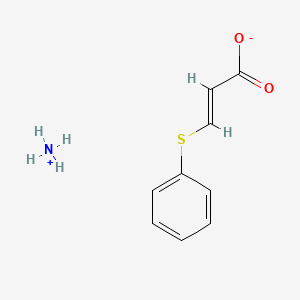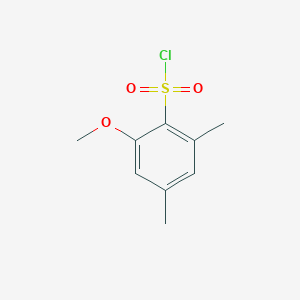
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride (MDMSC) is an organosulfur compound that is widely used in the synthesis of organic compounds and in scientific research. It is a versatile reagent that is used in a variety of synthetic applications, including the synthesis of heterocycles, peptides, and other organic compounds. In addition, MDMSC is also used in scientific research applications, such as in the study of biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research has demonstrated the synthesis of various derivatives using compounds similar to 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride. For instance, studies have shown the synthesis of sulfonated derivatives of 4-Amino-1,3-dimethylbenzene and 2-Amino-1,3-dimethylbenzene, involving direct sulfonation and subsequent reactions to yield various sulfonic acids (Courtin, Tobel, & Doswald, 1978).
Chemical Reactions and Interactions
Several studies focus on the chemical reactions and interactions involving similar compounds. For example, the reactions of the dihydroxybenzenes and their methyl ethers with sulfur trioxide have been studied, showing product distributions and the effects of initial sulfation on sulfonation product distribution (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).
Sensor Development and Biological Activity
Research has explored the development of sensors and biological activity using related compounds. For example, a study on the synthesis of fluorescent di-dansyl substituted ethoxy compound highlights its application as a selective sensor for antimony and thallium metal detection (Qureshi et al., 2019). Additionally, the synthesis and enzyme inhibitory kinetics mechanism of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been studied for potential therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .
Biochemical Pathways
The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by this compound . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile .
The downstream effects of this pathway include the formation of a variety of benzene derivatives, which can have diverse biological activities .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may require careful handling and storage to maintain its stability .
Result of Action
The result of the action of this compound is the formation of substituted benzene derivatives . These derivatives can have a wide range of biological activities, depending on the nature of the substituent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . The rate and outcome of its reactions can also be affected by the presence of other substances, such as bases, which can facilitate the removal of a proton from the benzenonium intermediate .
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-4,6-dimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHBECKCLILHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


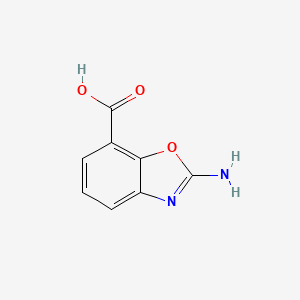
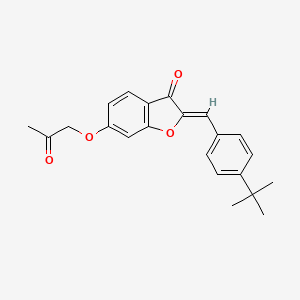
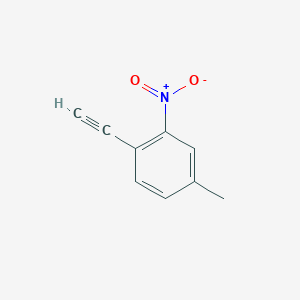
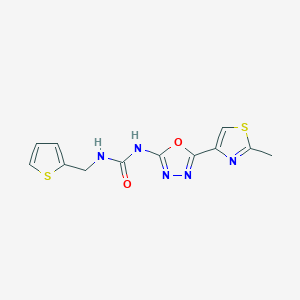
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
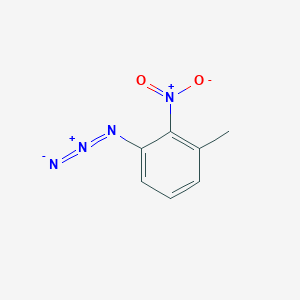
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)
![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)
